NLG802
Description
Overview of the Indoleamine 2,3-Dioxygenase (IDO) Pathway in Immune Regulation
The indoleamine 2,3-dioxygenase (IDO) pathway is a critical component of immune regulation, primarily through its role in tryptophan catabolism. This pathway influences immune responses by altering the local microenvironment and producing immunomodulatory metabolites.
Role of Tryptophan Catabolism in Immune Homeostasis
Tryptophan is an essential amino acid, and its catabolism is the initial and rate-limiting step in the kynurenine (B1673888) pathway (KP) wikipedia.orgwikipedia.orgnih.govwikipedia.org. This metabolic process is fundamental to various biological systems, including mammalian reproduction, viral defense, stem cell function, and the nervous system wikipedia.org. The regulation of tryptophan catabolism can profoundly influence metabolism and immune responses wikipedia.orgnih.govwikipedia.orgresearchgate.net. The IDO pathway contributes to "metabolic immune regulation" by catalyzing the oxidative catabolism of tryptophan, thereby shaping immune responses nih.govwikipedia.orgresearchgate.netnih.govcenmed.com.
IDO1 as a Key Immunosuppressive Enzyme in Pathological Contexts
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, monomeric, heme-containing enzyme that initiates the degradation of tryptophan along the kynurenine pathway wikipedia.orgwikipedia.orgwikipedia.orgnih.govamericanelements.com. IDO1 is widely recognized for its immunosuppressive functions, which are particularly prominent in pathological settings such as cancer wikipedia.orgwikipedia.orgnih.govwikipedia.orgnih.govcenmed.comamericanelements.comuni.lufishersci.pt. By depleting tryptophan and generating kynurenines, IDO1 creates an immunosuppressive microenvironment that allows tumors to evade host immune attacks wikipedia.orgwikipedia.orgamericanelements.comuni.lufishersci.pt. IDO1 expression has been observed in various cell types, including professional antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs), as well as epithelial cells, vascular endothelium, and tumor cells themselves nih.govnih.govcenmed.comfishersci.ptamdb.online. Pioneering work demonstrated IDO1's crucial role in preventing maternal T-cell destruction of the fetus during pregnancy, highlighting its endogenous tolerogenic function wikipedia.orgnih.govnih.gov. Clinically, increased IDO1 expression has been associated with poor survival outcomes in several cancer types, including ovarian, endometrial, and colorectal carcinomas, establishing it as a promising target for cancer immunotherapy wikipedia.orgwikipedia.orgamdb.online.
Impact of Kynurenine Pathway Metabolites on Immune Cell Function
The enzymatic activity of IDO1 leads to the production of various tryptophan degradation products, collectively known as kynurenines, which exert significant immunoregulatory functions wikipedia.orgwikipedia.orgwikipedia.org. Key metabolites include L-kynurenine (Kyn), kynurenic acid (KA), 3-hydroxykynurenine (3-HK), 3-hydroxyanthranilic acid (3-HAA), and quinolinic acid (QA) wikipedia.orgwikipedia.org. These metabolites influence immune cell function through several mechanisms:
Tryptophan Depletion: The local reduction of tryptophan levels by IDO1 activates the general control non-repressed 2 (GCN2) kinase pathway in eukaryotic cells. This activation leads to metabolic stress, which can inhibit the proliferation of reactive T lymphocytes and increase their susceptibility to apoptosis wikipedia.orgnih.govnih.govamericanelements.comwikipedia.org.
Aryl Hydrocarbon Receptor (AhR) Activation: Kynurenine acts as a natural ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in immune regulation nih.govnih.govcenmed.comamericanelements.comuni.lufishersci.ptfishersci.atwikipedia.org. AhR activation can promote a tolerogenic phenotype in dendritic cells and influence T cell differentiation, notably favoring the differentiation of regulatory T cells (Tregs) and inhibiting the differentiation of effector T cells nih.govcenmed.comamericanelements.comuni.lufishersci.ptfishersci.atwikipedia.org.
Direct Effects on Immune Cells: Kynurenine and its metabolites can directly interfere with the proliferation and induce selective apoptosis of T helper 1 (Th1) lymphocytes wikipedia.org. Kynurenine has also been shown to moderately impair the killing ability of natural killer (NK) cells, while Kyn and 3-HAA can exert proapoptotic and suppressive effects on these cells cenmed.comwikipedia.orgfishersci.at.
Background on Indoximod as an IDO Pathway Modulator
Given the critical role of the IDO pathway in immunosuppression, its modulation has become a significant therapeutic strategy. Indoximod is one such modulator that has been extensively studied.
Identification and Early Preclinical Characterization of Indoximod
Indoximod, also known as D-1-methyl-tryptophan (D-1MT or NLG-8189), was developed as an IDO pathway modulator nih.govuni.lucenmed.comamdb.onlineuni.lu. Unlike direct enzymatic inhibitors of IDO1, Indoximod functions as a tryptophan mimetic wikipedia.orguni.lucenmed.comamdb.onlineuni.lu. Its proposed mechanism of action involves restoring the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) by mimicking L-tryptophan under conditions of high tryptophan catabolism wikipedia.orguni.lucenmed.comamdb.online. This effectively counteracts the suppressive signals generated by IDO/TDO activity wikipedia.orgcenmed.comamdb.online. Furthermore, Indoximod has been shown to modulate the aryl hydrocarbon receptor (AhR), influencing the differentiation of CD4+ T cells away from a regulatory T cell (Treg) phenotype and towards a helper T cell phenotype wikipedia.orgcenmed.com. Early preclinical studies demonstrated that Indoximod could reverse IDO-mediated immune suppression and, when combined with chemotherapy, exhibited synergistic anti-tumor activity in mouse models, an effect dependent on an anti-tumor immune response nih.gov.
Challenges Associated with Parent Compound Properties Limiting Preclinical Exposure
Despite promising preclinical results and its unique mechanism of action, Indoximod faced challenges related to its parent compound properties, particularly concerning preclinical exposure. While early phase I clinical trials indicated good oral bioavailability, some saturation effects were observed at higher doses, leading to a plateauing of peak serum levels uni.lu. In Cynomolgus monkeys, a species whose dose-dependent exposure profile is equivalent to humans, Indoximod's oral bioavailability was reported to be between 6-10% ymdb.canih.gov. These limitations highlighted the need for a prodrug approach to enhance oral bioavailability and achieve higher systemic exposure to Indoximod, thereby potentially increasing its therapeutic effects in a broader patient population ymdb.canih.gov.
Table 1: Pharmacokinetic Improvements of NLG802 Compared to Indoximod in Monkeys ymdb.canih.gov
| Parameter | Improvement with this compound (compared to Indoximod) |
| Oral Bioavailability | >5-fold increase |
| Cmax | 3.6-6.1 fold increase |
| AUC | 2.9-5.2 fold increase |
This compound is extensively absorbed and rapidly metabolized to Indoximod in all species tested ymdb.canih.gov. This enhanced exposure translated to improved efficacy, as this compound markedly enhanced the anti-tumor responses of tumor-specific pmel-1 T cells in a melanoma tumor model ymdb.canih.gov. The development of this compound, therefore, represents a strategic advancement aimed at overcoming the limitations of Indoximod's parent compound properties to achieve more effective therapeutic outcomes.
Rationale for Developing Prodrugs in Immuno-Oncology
Prodrugs are pharmacologically inactive compounds that undergo biotransformation in vivo to generate an active drug molecule. The primary motivation for designing prodrugs, particularly in oncology, is to circumvent various physicochemical and pharmacokinetic limitations associated with the parent drug. These challenges can include issues such as poor solubility, inadequate absorption, unfavorable distribution, and metabolic instability, which can restrict a drug's effectiveness and lead to suboptimal therapeutic outcomes nih.govonclive.comfrontiersin.org.
In the context of immuno-oncology, prodrug strategies are explored to enhance the bioavailability and improve the efficacy of therapeutic agents, while simultaneously minimizing systemic toxicity nih.govonclive.com. By designing prodrugs that are selectively activated within the tumor microenvironment, it is possible to increase targeted drug delivery and reduce off-target effects on healthy tissues nih.govfrontiersin.org. This approach aims to achieve higher drug exposure at the intended site of action, thereby maximizing the therapeutic benefit aacrjournals.orgresearchgate.netnih.gov.
Introduction to this compound as an Advanced Prodrug of Indoximod
This compound is an orally bioavailable prodrug of indoximod, a small molecule that modulates the indoleamine 2,3-dioxygenase (IDO) pathway firstwordpharma.comcancer.govmedchemexpress.com. Upon oral administration, this compound is rapidly absorbed and converted in vivo to its active form, indoximod aacrjournals.orgresearchgate.netcancer.gov. This conversion is designed to enhance the pharmacokinetic profile of indoximod, leading to increased systemic exposure compared to direct administration of indoximod aacrjournals.orgresearchgate.netnih.govfirstwordpharma.com.
Indoximod functions as an IDO pathway modulator rather than a direct enzyme inhibitor of IDO1 researchgate.netnih.gov. Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of L-tryptophan metabolism, converting tryptophan into kynurenine cancer.govmdpi.comspandidos-publications.comwikipedia.org. This process leads to tryptophan depletion in the tumor microenvironment and the accumulation of kynurenine, both of which contribute to immunosuppression by inhibiting effector T-cell proliferation and promoting the differentiation of regulatory T cells (Tregs) cancer.govmdpi.comspandidos-publications.comwikipedia.org. Indoximod is believed to counteract these immunosuppressive effects by creating an "artificial tryptophan-sufficiency signal" that reactivates the mammalian target of rapamycin complex 1 (mTORC1) pathway in T cells, which is typically inhibited under conditions of tryptophan deprivation nih.govnih.gov. Additionally, indoximod can modulate the aryl hydrocarbon receptor (AhR) signaling pathway, influencing the differentiation of CD4+ T cells away from a regulatory phenotype and towards a helper T-cell phenotype, and can also affect IDO1 expression in dendritic cells firstwordpharma.comnih.gov.
Detailed Research Findings
The development of this compound aimed to overcome the dose-dependent oral bioavailability limitations observed with indoximod, which previously restricted achievable plasma concentrations and drug exposure aacrjournals.orgresearchgate.net. Preclinical studies demonstrated that this compound significantly improved the pharmacokinetic profile of indoximod. In Cynomolgus monkeys, this compound administration resulted in a substantial increase in indoximod exposure.
Table 1: Pharmacokinetic Enhancements of this compound Compared to Indoximod in Monkeys researchgate.netnih.gov
| Pharmacokinetic Parameter | Fold Increase (this compound vs. Indoximod) |
| Oral Bioavailability | >5-fold |
| Cmax | 3.6-6.1 fold |
| AUC | 2.9-5.2 fold |
Note: Cmax refers to maximum plasma concentration; AUC refers to area under the curve, representing total drug exposure.
Preliminary data from a Phase 1a clinical trial of this compound in patients with recurrent advanced solid malignancies further supported these preclinical findings. This compound produced a 4-fold increase in Cmax and AUC after a single dose, and 4-5.5 fold increases in Cmax and AUC after continuous twice-daily dosing, compared with molar equivalent doses of indoximod firstwordpharma.com.
In preclinical tumor models, this compound has also demonstrated enhanced anti-tumor responses. For instance, in a melanoma tumor model in mice, administration of this compound markedly enhanced the anti-tumor responses of tumor-specific pmel-1 T cells aacrjournals.orgresearchgate.netnih.gov. These findings suggest that the improved pharmacokinetic properties of this compound translate into enhanced therapeutic potential by achieving higher and more sustained exposure to indoximod at the target site nih.gov.
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NLG802; NLG-802; NLG 802; |
Origin of Product |
United States |
Prodrug Design, Synthesis, and Preclinical Pharmacokinetics of Nlg802
Medicinal Chemistry Approaches to Indoximod Prodrug Design
The design of NLG802 stemmed from a focused medicinal chemistry effort to overcome the pharmacokinetic limitations of the parent compound, indoximod.
To improve the oral bioavailability of indoximod, a series of prodrugs were synthesized, primarily focusing on ester and peptide amide derivatives. nih.govresearchgate.net This strategy involves temporarily masking the carboxylic acid and primary amine functional groups of the indoximod molecule. This compound itself is a dual prodrug in which the carboxylic acid group of indoximod is protected as an ethyl ester and the amine functionality is masked as an L-leucine amide. drughunter.com This modification converts the parent amino acid into a more lipophilic entity designed for improved absorption.
The primary rationale for developing a prodrug of indoximod was to improve its oral bioavailability. nih.govresearchgate.net Indoximod exhibits low oral bioavailability (6-10% in Cynomolgus monkeys, a species with a comparable exposure profile to humans) and dose-dependent exposure, which limits the achievable plasma concentrations. nih.govresearchgate.netlinkp.com This poor absorption is thought to be due to limiting intestinal permeability. researchgate.net
By masking the polar functional groups of indoximod, the resulting prodrug, this compound, was engineered to have increased lipophilicity. This chemical modification is intended to leverage existing absorption mechanisms in the gastrointestinal tract to increase systemic exposure to the active compound, indoximod, following oral administration. researchgate.netlinkp.com The design intended for the prodrug to be absorbed and then rapidly converted to the active indoximod molecule. researchgate.net
In Vitro Characterization of this compound Prodrug Stability and Conversion
The in vitro characterization of this compound was a critical step to ensure that the prodrug remains intact until it is absorbed and then efficiently converts to indoximod.
A key selection criterion for this compound was its stability in various biological environments. The series of indoximod prodrugs, from which this compound was chosen, were screened for their stability in biological buffers as well as in simulated gastric and intestinal fluids. nih.govresearchgate.net This ensures that the prodrug does not prematurely break down in the digestive tract before it can be absorbed, a critical attribute for an orally administered medication.
Following absorption, a prodrug must be efficiently converted into its active form. This compound is designed to be rapidly metabolized to indoximod. researchgate.netresearchgate.net This biotransformation is presumed to be mediated by ubiquitously present enzymes such as esterases and peptidases in the plasma, liver, and other tissues, which cleave the ethyl ester and leucine (B10760876) amide moieties to release the active indoximod. Studies in human hepatocytes have been conducted to assess metabolic properties, including potential for drug-drug interactions. targetmol.com
Preclinical Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies of this compound
Preclinical studies in animal models were essential to confirm that the prodrug strategy for indoximod was successful in vivo.
Pharmacokinetic assessments in Cynomolgus monkeys demonstrated a significant improvement in the oral bioavailability of indoximod when administered as this compound compared to an equivalent molar dose of indoximod itself. nih.govresearchgate.net Specifically, this compound increased the oral bioavailability by over five-fold. nih.gov The maximum plasma concentration (Cmax) was increased by 3.6 to 6.1-fold, and the total drug exposure (AUC) was enhanced by 2.9 to 5.2-fold. nih.govresearchgate.net Due to its rapid conversion, the oral bioavailability of the this compound prodrug itself could not be determined. researchgate.net
In all species tested, this compound is extensively absorbed and rapidly metabolized to the active drug, indoximod. nih.govresearchgate.net
Table 1: Comparative Pharmacokinetic Parameters of Indoximod vs. This compound in Cynomolgus Monkeys
| Parameter | Improvement with this compound |
| Oral Bioavailability | >5-fold increase |
| Cmax (Maximum Concentration) | 3.6 - 6.1-fold increase |
| AUC (Total Exposure) | 2.9 - 5.2-fold increase |
Data sourced from studies comparing equivalent molar oral doses of indoximod and this compound. nih.govresearchgate.net
Drug metabolism studies using human hepatocytes provided insights into the potential for drug-drug interactions. targetmol.com
CYP450 Inhibition : this compound showed moderate direct inhibition of CYP3A4 (IC50 of 5 μM), weak inhibition of CYP2D6 (IC50 of 19 μM) and CYP2C19 (IC50 of 47 μM), and no inhibition of CYP1A2, 2B6, 2C8, and 2C9 at concentrations up to 50 μM. targetmol.com
CYP450 Induction : The compound did not induce CYP1A2, 2B6, or 3A4 in human hepatocytes. targetmol.com
Transporter Inhibition : this compound demonstrated moderate inhibition of P-gp transporter activity (IC50 of 27 μM) but did not inhibit OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, or BRCP transporters at concentrations up to 50 μM. targetmol.com
Absorption and Metabolism Profiles in Animal Models (e.g., mice, rats, monkeys)
Preclinical studies in various animal models, including mice, rats, and cynomolgus monkeys, have demonstrated that this compound is extensively absorbed and rapidly metabolized to its active form, indoximod. nih.govresearchgate.net Following oral administration, the parent prodrug this compound is converted to indoximod. medkoo.com
In pharmacokinetic studies conducted in male and female cynomolgus monkeys, the plasma concentrations of the parent prodrug (this compound), an intermediate metabolite (M9), and the final active drug (indoximod) were quantified. researchgate.net These studies confirmed the rapid and efficient conversion of the prodrug. researchgate.net Similar metabolic characterizations were also performed in male and female rats. researchgate.net The rapid conversion is a key feature of its design, ensuring that the active therapeutic agent is readily available in the system. researchgate.net Due to this rapid conversion, determining the absolute oral bioavailability of the prodrug this compound itself could not be accomplished. researchgate.net
Comparative Exposure Analysis of this compound versus Indoximod in Preclinical Species
Comparative pharmacokinetic analyses in preclinical species have consistently shown that administration of this compound leads to significantly higher exposure to indoximod than direct administration of indoximod at equivalent molar doses. researchgate.netresearchgate.net
In mice, a comparative study revealed a notable increase in indoximod exposure when this compound was administered. researchgate.net Specifically, the maximum plasma concentration (Cmax) of indoximod increased by 2- to 4-fold, and the total daily exposure (AUC0-24) saw a 2- to 3-fold increase when compared with dosing indoximod directly across a dose range of 143 to 1147 µmol/kg. researchgate.net
Data from studies in cynomolgus monkeys, a species with an indoximod exposure profile comparable to humans, further underscored the advantages of the prodrug approach. nih.govresearchgate.net In these studies, this compound administration resulted in a 3.6- to 6.1-fold increase in the Cmax and a 2.9- to 5.2-fold increase in the area under the curve (AUC) for indoximod, compared to equivalent molar oral doses of indoximod itself. nih.govresearchgate.net
The following table summarizes the comparative exposure in mice.
| Species | Parameter | Dose Range (µmol/kg) | Fold Increase with this compound vs. Indoximod |
| Mouse | Indoximod Cmax | 143 - 1147 | 2 to 4-fold |
| Mouse | Indoximod AUC0-24 | 143 and 287 | 2 to 3-fold |
Enhanced Systemic Exposure and Bioavailability of Indoximod through this compound Administration
A primary goal in the development of this compound was to overcome the pharmacokinetic limitations of indoximod, particularly its low oral bioavailability. researchgate.net Preclinical data strongly indicate that this compound successfully achieves this objective. biospace.com
The selection of this compound as a clinical candidate was based on its ability to markedly improve the oral bioavailability of indoximod. nih.govresearchgate.net In cynomolgus monkeys, administration of this compound increased the oral bioavailability of indoximod by more than five-fold compared to administering an equivalent molar dose of indoximod. researchgate.net This enhancement is critical for achieving therapeutic concentrations of the active drug. nih.gov The improved pharmacokinetic profile observed in preclinical trials suggests that this compound can provide a level of exposure to indoximod that is not achievable with direct dosing of the parent compound. biospace.comfirstwordpharma.com Clinical data from a Phase 1 study later confirmed these preclinical findings, showing that this compound produced significantly higher pharmacokinetic exposure in patients. At the highest dose tested (1452 mg BID), this compound led to a 6-fold increase in Cmax and a 4.7-fold increase in AUC compared to molar equivalent indoximod dosing. firstwordpharma.com
Tissue Distribution Studies of this compound and its Active Metabolite
Detailed studies specifically documenting the tissue distribution of this compound and its active metabolite, indoximod, in various organs and tissues are not extensively detailed in publicly available research. Pharmacokinetic studies have primarily focused on plasma concentrations of this compound and indoximod to establish absorption, metabolism, and systemic exposure profiles. researchgate.net While the clearance and volume of distribution for indoximod have been characterized in monkeys after intravenous dosing of this compound (10 mL/min/kg and 1 L/kg, respectively), a comprehensive map of its accumulation in different tissues is not provided. researchgate.net
Molecular and Cellular Mechanisms of Indoximod Action Active Moiety of Nlg802
Effects on Immune Cell Subsets
Enhancement of Effector T Cell Proliferation and Function
Indoximod directly impacts T cells by creating a tryptophan sufficiency signal, which reactivates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in conditions of low tryptophan concentrations, thereby opposing the suppressive effects caused by IDO1 or TDO nih.govoncotarget.comoncotarget.com. This mTORC1 reactivation leads to an increase in the proliferative capacity of activated effector and helper T cells, including both CD4+ and CD8+ T cells nih.govoncotarget.comoncotarget.com. This effect has been observed at concentrations of approximately 20 μM under normal tryptophan levels and 45 μM under low tryptophan conditions in in vitro studies nih.gov.
| Cell Type | Effect of Indoximod | Indoximod Concentration (approx.) | Key Mechanism |
|---|---|---|---|
| Activated Effector T Cells (CD4+, CD8+) | Increased Proliferation | 20 μM (normal Trp), 45 μM (low Trp) nih.gov | mTORC1 reactivation nih.govoncotarget.comoncotarget.com |
Reprogramming and Attenuation of Regulatory T Cell (Treg) Activity
Indoximod modulates the differentiation of CD4+ T cells through the aryl hydrocarbon receptor (AhR) pathway nih.govoncotarget.comoncotarget.com. It influences the transcription of genes controlled by AhR, such as increasing the transcription of RORC while inhibiting the transcription of FOXP3 nih.govoncotarget.comoncotarget.com. This transcriptional modulation favors the differentiation of CD4+ T cells towards an IL-17-producing helper T cell (Th17) phenotype and inhibits the differentiation of regulatory T cells (Tregs) nih.govoncotarget.comoncotarget.comnih.gov. Furthermore, Indoximod has been shown to reprogram existing Tregs into Th17 helper cells, contributing to a shift from an immunosuppressive to an immunostimulatory immune environment linkp.comnih.govresearchgate.net. These effects on CD4+ and CD8+ T cells are reported to be independent of IDO/TDO activity or exogenous kynurenine (B1673888), though they counteract the effects of kynurenine produced by these enzymes nih.govoncotarget.com.
| Cell Type | Effect of Indoximod | Key Mechanism | Transcriptional Changes |
|---|---|---|---|
| CD4+ T Cells | Modulates differentiation away from Treg, towards Th17 phenotype | Aryl Hydrocarbon Receptor (AhR) modulation nih.govoncotarget.comoncotarget.com | Increased RORC, inhibited FOXP3 transcription nih.govoncotarget.comoncotarget.com |
| Regulatory T Cells (Tregs) | Attenuation of activity; Reprogramming to Th17 cells | AhR-dependent effects linkp.comnih.govresearchgate.net | Not explicitly detailed for reprogramming, but shifts phenotype linkp.comnih.govresearchgate.net |
| Cell Type | Effect of Indoximod | Indoximod Concentration (approx.) | Consequence |
|---|---|---|---|
| Dendritic Cells (DCs) | Downregulation of IDO protein expression | 20 μM (in moDC) oncotarget.com | Reduced kynurenine production, increased CD8+ T cell stimulation, shift to immunostimulatory phenotype nih.govlinkp.comresearchgate.net |
| Cell Type | Indirect Influence of Indoximod | Underlying Mechanism |
|---|---|---|
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced support for function and recruitment | Reversal of IDO/TDO-mediated immunosuppression, counteracting tryptophan depletion and kynurenine effects researchgate.netbrynmawr.eduresearchgate.net |
Preclinical Immunological and Anti Tumor Efficacy of Nlg802
In Vivo Anti-Tumor Responses in Animal Models
Analysis of Immune Cell Infiltration and Composition within the Tumor Microenvironment
The primary immunological impact of NLG802, mediated by indoximod, is the restoration and promotion of various immune cell functions within the tumor microenvironment (TME). Indoximod has been shown to increase tryptophan levels and decrease kynurenine (B1673888) levels, which in turn restores and promotes the proliferation and activation of critical immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes. guidetopharmacology.org Concurrently, it leads to a reduction in tumor-associated regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses. guidetopharmacology.org
The activation of the immune system by indoximod is anticipated to induce a cytotoxic T-lymphocyte (CTL) response against IDO1-expressing tumor cells, thereby inhibiting their growth. guidetopharmacology.org Preclinical data specifically indicates that this compound markedly enhanced the anti-tumor responses of tumor-specific pmel-1 T cells in a melanoma tumor model. This suggests that this compound can effectively reverse the immunosuppressive effects of IDO1 overexpression, which is typically associated with reduced tumor-infiltrating immune cells and increased regulatory T-cell infiltration.
| Immune Cell Type | Effect of this compound (via Indoximod) | Preclinical Observation/Expected Outcome |
|---|---|---|
| T Lymphocytes (Effector T cells, CTLs) | Promotes proliferation and activation, induces cytotoxic response. | Enhanced anti-tumor responses, particularly of tumor-specific pmel-1 T cells in melanoma models. guidetopharmacology.org |
| Natural Killer (NK) Cells | Promotes proliferation and activation. | Expected increase in NK cell activity and anti-tumor function. guidetopharmacology.org |
| Dendritic Cells (DCs) | Promotes proliferation and activation. | Expected enhancement of antigen presentation and immune priming. guidetopharmacology.org |
| Regulatory T Cells (Tregs) | Causes a reduction. | Alleviation of immunosuppression within the TME. guidetopharmacology.org |
Combination Strategies with Other Preclinical Immunotherapies or Conventional Therapies in Animal Models
The IDO pathway is recognized as a crucial immuno-oncology target involved in regulating the tumor microenvironment and facilitating immune escape. Consequently, indoximod, the active form of this compound, has been explored in preclinical combination strategies with a range of other anti-cancer modalities. These include other immunotherapies, such as immune checkpoint blockade (ICB) agents, and conventional therapies like chemotherapy and radiation.
Preclinical studies have indicated synergistic effects when IDO1 inhibition is combined with other immunotherapeutic approaches. For instance, in a mouse model of cervical cancer, the combination of an IDO1 inhibitor with an immune checkpoint blockade agent significantly reduced tumor volume compared to the ICB agent alone, highlighting the potential to improve the therapeutic efficacy of existing immunotherapies. While specific data for this compound in all these combinations are still emerging, the general principle of IDO pathway modulation suggests its utility in such synergistic strategies. For example, indoximod in combination with paclitaxel (B517696) demonstrated synergistic effects on autochthonous breast cancer, which was associated with a reduction in IDO enzyme expression.
| Combination Partner Category | Specific Examples/Approach | Preclinical Rationale/Observed Effect |
|---|---|---|
| Immune Checkpoint Blockade (ICB) | Anti-CTLA4 mAb, Anti-PD-L1 mAb, general ICB agents. | Significantly reduced tumor volume in mouse models; synergistic effects. |
| Chemotherapy | Docetaxel, Paclitaxel. | Well tolerated in early clinical trials (for indoximod); synergistic effects in autochthonous breast cancer models. |
| Radiation | Not specified for this compound, but generally explored with indoximod. | Aimed at enhancing anti-tumor immune responses in conjunction with conventional cytotoxic effects. |
| Cancer Vaccines | Not specified for this compound, but generally explored with indoximod. | Aimed at boosting vaccine-induced immune responses by counteracting IDO-mediated immunosuppression. |
Preclinical Toxicological Assessment (Focused on Animal Model Safety and Tolerability for Research Purposes)
Preclinical toxicological assessments of this compound have been conducted in various animal models to evaluate its safety and tolerability for research purposes. These studies are crucial for understanding the compound's disposition and potential effects before further research or clinical translation.
This compound has demonstrated a "safe toxicological profile at the anticipated therapeutic doses" in preclinical studies. Toxicology studies were specifically performed in rats, with groups of 40 males and 40 females orally dosed at 0, 20, and 60 mg/kg. Additionally, studies in monkeys involved single doses of this compound at 75 mg/kg/dose.
Pharmacokinetic data from these preclinical assessments indicate that this compound is extensively absorbed and rapidly metabolized to indoximod across all species tested. In rats, approximately 40% of a single 100 mg/kg/dose of this compound was eliminated predominantly in the urine as indoximod. In monkeys, around 15% of a single 75 mg/kg/dose was eliminated in the urine and feces within 12 hours post-dose, primarily as indoximod.
Furthermore, in vitro studies assessing the potential for drug-drug interactions revealed that this compound exhibited moderate direct (IC50 5 μM) and time-dependent (7-fold shift) inhibition of CYP3A4. It showed weak inhibition of CYP2D6 (IC50 19 μM) and CYP2C19 (IC50 47 μM), and no inhibition of CYP450 1A2, 2B6, 2C8, and 2C9 (IC50 > 50 μM). Importantly, this compound did not induce CYP1A2, 2B6, or 3A4 in human hepatocytes. These findings contribute to the understanding of its metabolic fate and potential for interactions in a research context.
| Parameter | Observation in Preclinical Models | Source |
|---|---|---|
| Overall Toxicological Profile | Safe toxicological profile at anticipated therapeutic doses. | |
| Animal Models Used | Rats (40 males, 40 females), Monkeys. | |
| Dose Levels (Oral) | Rats: 0, 20, 60 mg/kg; Monkeys: 75 mg/kg/dose. | |
| Metabolism | Extensively absorbed and rapidly metabolized to indoximod in all tested species. | |
| Elimination (Rats) | ~40% of 100 mg/kg/dose eliminated in urine as indoximod. | |
| Elimination (Monkeys) | ~15% of 75 mg/kg/dose eliminated in urine and feces within 12h as indoximod. | |
| CYP3A4 Inhibition (in vitro) | Moderate direct (IC50 5 μM) and time-dependent (7-fold shift). | |
| CYP2D6 Inhibition (in vitro) | Weak (IC50 19 μM). | |
| CYP2C19 Inhibition (in vitro) | Weak (IC50 47 μM). | |
| CYP1A2, 2B6, 2C8, 2C9 Inhibition (in vitro) | No inhibition (IC50 > 50 μM). | |
| CYP1A2, 2B6, 3A4 Induction (in vitro) | No induction in human hepatocytes. |
Advanced Research Methodologies and Translational Studies in Nlg802 Research
In Vitro Cell-Based Assays for IDO Pathway Analysis
In vitro cell-based assays are fundamental for dissecting the biochemical and cellular effects of NLG802 on the IDO pathway and immune cell function. These assays provide controlled environments to study specific molecular interactions and cellular responses.
Tryptophan and Kynurenine (B1673888) Quantification in Cell Culture Supernatants
The IDO1 enzyme, a primary target of indoximod (the active form of this compound), catalyzes the degradation of the essential amino acid tryptophan (Trp) into kynurenine (Kyn) cancer.govdovepress.com. This metabolic conversion leads to local tryptophan depletion and kynurenine accumulation, which are key drivers of immunosuppression in the tumor microenvironment cancer.govdovepress.com.
In vitro studies utilize cell culture supernatants to quantify tryptophan and kynurenine levels, thereby assessing the inhibitory effect of this compound (via indoximod) on IDO activity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for precise quantification of these metabolites mdpi.com. Additionally, ELISA kits are commonly used to determine the Kynurenine/Tryptophan ratio in cell culture supernatants, providing a measure of IDO pathway activity oncotarget.com. For instance, indoximod has been shown to restore CD8+ T cell proliferation in co-cultures by counteracting tryptophan depletion, with an EC50 of 23.2 µM, indicating its ability to modulate this metabolic pathway frontiersin.org.
Table 1: Representative In Vitro IDO Pathway Activity Assessment
| Assay Parameter | Method | Expected Outcome with Indoximod | Relevant Findings (Example) |
| Tryptophan Level | LC-MS, ELISA | Increase | Indoximod increases tryptophan levels by inhibiting IDO1 activity. cancer.gov |
| Kynurenine Level | LC-MS, ELISA | Decrease | Indoximod decreases kynurenine levels, reversing immunosuppression. cancer.gov |
| Kyn/Trp Ratio | Calculation from above | Decrease | Lower ratio indicates reduced IDO activity. oncotarget.com |
Flow Cytometry and Immunofluorescence for Immune Cell Phenotyping
Indoximod is known to restore and promote the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, while also causing a reduction in tumor-associated regulatory T cells (Tregs) cancer.gov. These effects are crucial for reversing the immunosuppressive tumor microenvironment.
Flow cytometry is a powerful technique used to identify, characterize, and quantify distinct subpopulations of immune cells within heterogeneous single-cell suspensions mdpi.comalcyomics.combabraham.ac.uk. Researchers can use fluorescently-conjugated antibodies to label specific surface and intracellular proteins expressed by immune cells, such as CD4, CD8, CD25, FoxP3, and others, to phenotype T lymphocytes, B lymphocytes, and myeloid cell populations babraham.ac.ukfirstwordpharma.com. This allows for detailed analysis of changes in immune cell composition and activation profiles in response to this compound/indoximod treatment alcyomics.combabraham.ac.uk.
Immunofluorescence staining is another method used to assess immune activity, particularly within the tumor microenvironment nih.gov. This technique enables the visualization and localization of specific immune cell types and their markers within tissue samples, providing insights into the spatial relationships between cells and the impact of this compound on immune cell infiltration and distribution dovepress.comnih.gov. For example, studies have utilized immunofluorescence staining to define changes in the tumor genomic profile and gene expression, alongside assessing immune activity in the tumor microenvironment in response to indoximod nih.gov.
In Vivo Animal Models for Efficacy and Mechanistic Studies
In vivo animal models are indispensable for evaluating the efficacy of this compound and elucidating its mechanistic effects within a complex biological system, mimicking the tumor microenvironment and systemic immune responses.
Genetically Engineered Mouse Models for Specific Immune Pathways
Genetically Engineered Mouse Models (GEMMs) are valuable tools in cancer research, as they develop de novo tumors within a natural immune-proficient microenvironment, closely mimicking human cancers e-century.us. These models allow for the validation of candidate cancer genes and drug targets, assessment of therapy efficacy, and dissection of the impact of the tumor microenvironment e-century.usnih.govlinkp.com.
While general applications of GEMMs are broad, specific studies on this compound or indoximod leverage these models to investigate their impact on immune pathways. Indoximod's mechanism involves modulating the IDO pathway, which influences immune tolerance and T cell function researchgate.net. GEMMs with specific genetic alterations in immune pathways, such as those affecting IDO1 or other components of the kynurenine pathway, can be utilized to precisely evaluate how this compound influences these pathways in a living organism and its downstream effects on anti-tumor immunity.
Use of Tumor-Specific T Cells (e.g., pmel-1 T cells) in Adoptive Transfer Models
Adoptive cell transfer (ACT) models, particularly those utilizing tumor-specific T cells like pmel-1 T cells, are crucial for evaluating the ability of immunomodulatory agents to enhance anti-tumor immune responses. The pmel-1 mouse model is widely used to study melanoma treatment through ACT firstwordpharma.comaacrjournals.orgbiorxiv.org. Pmel-1 CD8+ T cells recognize the melanoma-associated antigen gp100, which is often overexpressed in human melanomas biorxiv.orgmdpi.com.
Research has demonstrated that this compound significantly enhanced the anti-tumor responses of tumor-specific pmel-1 T cells in a melanoma tumor model ous-research.no. In a preclinical tumor model involving mice bearing established B16F10 tumors, administration of this compound markedly enhanced the anti-tumor responses of naive, resting pmel-1 cells when combined with vaccination (cognate hgp100 peptide plus CpG-1826 in IFA). This combination led to significant tumor size reduction within four days of vaccination. This finding highlights this compound's potential to augment the efficacy of T cell-based immunotherapies.
Table 2: Key Findings from this compound/Indoximod in Pmel-1 Adoptive Transfer Model
| Model System | Treatment | Outcome | Reference |
| B16F10 melanoma model (mice) | This compound + pmel-1 T cells + vaccination | Markedly enhanced anti-tumor responses; significant tumor size reduction within 4 days. | ous-research.no |
Molecular Profiling Techniques
Molecular profiling techniques provide a comprehensive understanding of the genetic, transcriptomic, and proteomic changes induced by this compound in cancer cells and the tumor microenvironment. These techniques are essential for identifying biomarkers of response and elucidating the broader biological impact of the compound.
In studies involving indoximod (the active form of this compound), molecular profiling techniques such as RNA sequencing analysis have been employed to assess immune activity in the tumor microenvironment and define changes in the tumor genomic profile and gene expression nih.gov. This allows researchers to identify specific genes or pathways whose expression is altered by indoximod, providing insights into its immunomodulatory effects beyond just IDO pathway inhibition. For example, baseline tumor samples from clinical trials have been used for predictive biomarker assessment nih.gov.
The integration of proteomic and gene expression profiling can reveal distinct modes of transcriptional and post-transcriptional control, offering a holistic view of the cellular responses to treatment. Quantitative proteomics methods, including label-free metabolic labeling and isobaric chemical labeling, are used to identify potential targets of cancer aggressiveness and behavior. These advanced profiling methods contribute to a deeper understanding of how this compound influences the complex molecular landscape of tumors, potentially leading to the identification of novel therapeutic strategies and personalized treatment approaches.
RNA Sequencing and Gene Expression Analysis of Tumor and Immune Cells
RNA sequencing (RNA-seq) and subsequent gene expression analysis are pivotal tools in this compound research, providing comprehensive insights into the molecular changes induced by the compound within tumor and immune cells. This methodology allows for the characterization of cancer cells and the tumor microenvironment (TME) by assessing immune activity, tumor genomic profiles, and gene expression alterations drugbank.com. Computational methods applied to transcriptomic profiles contribute to understanding tumor immunity and identifying prognostic and predictive markers for immunotherapy response.
In studies involving this compound, RNA sequencing analysis has been employed on tumor specimens to evaluate immune activity and define changes in the tumor genomic profile and gene expression drugbank.com. For instance, baseline samples from a clinical trial were utilized for predictive biomarker assessment drugbank.com. Detailed research findings suggest that indoximod, the active metabolite of this compound, specifically contributed to immunologic and metabolic changes within the TME drugbank.com. Furthermore, a decrease in IDO1 expression in Ki67- cells was observed, which supports the proposed mechanism of action for indoximod drugbank.com. RNA-seq can quantify immune cell composition within bulk tumor tissue by leveraging specific gene expression profiles of various immune cells.
Proteomics and Metabolomics for Pathway Elucidation
Proteomics and metabolomics are indispensable "omics" technologies that offer a holistic view of the protein and metabolite landscapes within biological systems, respectively, aiding in the elucidation of pathways affected by this compound. Metabolomics systematically studies and maps biochemical processes, identifying key metabolites, tracking their flow, and uncovering regulatory mechanisms crucial for understanding disease, drug metabolism, and cellular responses. Proteomics, on the other hand, provides a comprehensive analysis of protein expression, modifications, and interactions.
In the context of this compound research, indoximod has been shown to contribute to metabolic changes within the tumor microenvironment drugbank.com. The combined application of proteomics and metabolomics allows for the integration of data to identify common pathways and interactions between differentially expressed proteins and metabolites. These approaches are vital for understanding how this compound's modulation of the IDO pathway impacts broader cellular metabolism and protein networks, thereby elucidating its pleiotropic effects on immune regulation nih.gov. For example, such analyses can reveal alterations in amino acid metabolism, sugar metabolism, and energy metabolism, which are critical for cellular function and immune responses.
Immunohistochemistry and Immunofluorescence for Tissue Analysis
Immunohistochemistry (IHC) and immunofluorescence (IF) are fundamental antibody-based techniques used for visualizing proteins and cellular components within tissues and cells, providing spatial and contextual information regarding this compound's effects. Both IHC and IF detect target antigens in tissue sections using specific antibodies. While IHC utilizes enzyme-conjugated antibodies to produce a visible colored precipitate, IF employs fluorescent dyes (fluorophores) for detection, allowing for the simultaneous detection of multiple targets.
In studies evaluating this compound, immunofluorescence staining has been specifically utilized to assess immune activity within the tumor microenvironment drugbank.com. These techniques are routinely applied in preclinical and translational research to answer questions about the localization, relative expression, and activation states of target proteins, as well as changes in response to experimental perturbations. They can determine which cells or tissues express specific target proteins and the spatial relationships between different proteins within the cellular or tissue architecture. Both methods can be applied to formalin-fixed paraffin-embedded (FFPE) or fresh tissues and can be multiplexed to detect multiple antigens simultaneously.
Bioanalytical Methods for Prodrug and Metabolite Quantification
Accurate quantification of this compound and its active metabolite, indoximod, is essential for understanding their pharmacokinetics and pharmacodynamics, which informs preclinical and clinical development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is the primary bioanalytical method for the precise and sensitive quantification of this compound and its metabolites in biological samples. This technique offers high sensitivity and selectivity, enabling the simultaneous analysis of parent drugs and their metabolites, even at trace amounts.
LC-MS/MS methods have been developed and validated for the quantification of this compound and its rapid conversion to indoximod across various species nih.gov. Preclinical studies in Cynomolgus monkeys, a species with an oral bioavailability profile for indoximod similar to humans, demonstrated that this compound significantly increased the oral bioavailability, maximum plasma concentration (Cmax), and area under the curve (AUC) of indoximod compared to equivalent molar oral doses of indoximod itself nih.gov. This enhanced exposure is a key advantage of this compound as a prodrug.
The following table summarizes the pharmacokinetic improvements observed with this compound in monkeys:
| Parameter | Increase with this compound (vs. Indoximod) nih.gov |
| Oral Bioavailability | >5-fold |
| Cmax | 6.1–3.6 fold |
| AUC | 2.9–5.2 fold |
LC-MS/MS assays typically involve sample preparation (e.g., liquid-liquid extraction or protein precipitation), chromatographic separation using columns like RP C18, and tandem mass spectrometric detection in multiple reaction monitoring (MRM) mode. These assays are validated according to regulatory guidelines to ensure reliability and reproducibility for pharmacokinetic studies.
Computational and Systems Biology Approaches
Computational and systems biology approaches play a critical role in predicting and understanding the molecular interactions of this compound's active metabolite, indoximod, with its biological targets, complementing experimental findings.
Molecular Docking and Dynamics Simulations for Target Interaction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between small molecules (ligands) and their macromolecular targets (receptors) at an atomic level. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's binding site, evaluating factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions. MD simulations extend this analysis by modeling the movement of atoms over time, providing insights into the dynamic behavior of protein-ligand complexes, confirming binding stability, and identifying key interactions.
While specific molecular docking and dynamics simulation data for this compound itself are not extensively detailed in publicly available summaries, these methods are broadly applied to understand the interaction of IDO1 inhibitors, such as indoximod, with the IDO1 enzyme. Such simulations can predict how indoximod binds to IDO1, identify critical residues involved in the interaction, and shed light on the conformational changes that occur upon binding, thereby contributing to the understanding of its mechanism of action as an IDO pathway modulator. The ability to perform numerous MD simulations due to increasing computational resources makes them increasingly important in drug screening and understanding ligand binding mechanisms.
Future Directions and Remaining Research Questions for Nlg802 and Ido Pathway Modulation
Comprehensive Elucidation of Indoximod's Pleiotropic Effects on Immune Cells
A crucial area of ongoing research is the full characterization of the diverse effects of indoximod, the active metabolite of NLG802, on various immune cell populations. Unlike direct enzymatic inhibitors of IDO1, indoximod acts as a tryptophan mimetic, reversing the immunosuppressive effects of tryptophan depletion. nih.gov This mechanism of action leads to a range of effects beyond simple IDO1 inhibition.
Future research should focus on:
T-Cell Modulation: Indoximod has been shown to directly impact T cells by reactivating the mTORC1 pathway, which is suppressed in low tryptophan conditions. bmj.comnih.govresearchgate.net This reactivation leads to increased T-cell proliferation. bmj.comnih.govresearchgate.net Further studies are needed to fully understand the long-term consequences of this mTORC1 reactivation on T-cell function, memory formation, and exhaustion.
CD4+ T-Cell Differentiation: Indoximod modulates the differentiation of CD4+ T cells through the aryl hydrocarbon receptor (AhR). bmj.comnih.gov It promotes the development of pro-inflammatory Th17 cells while inhibiting the differentiation of immunosuppressive regulatory T cells (Tregs). bmj.comnih.govresearchgate.net The precise molecular interactions between indoximod, AhR, and the transcriptional machinery governing T-cell fate require more detailed investigation.
Dendritic Cell (DC) Function: Research indicates that indoximod can downregulate the expression of IDO protein in dendritic cells. bmj.comnih.govresearchgate.net The signaling pathways involved in this downregulation, and its functional impact on antigen presentation and T-cell activation by DCs, warrant further exploration.
Other Immune Cells: The effects of indoximod on other key immune cells, such as natural killer (NK) cells, B cells, and myeloid-derived suppressor cells (MDSCs), are less well understood. Comprehensive preclinical studies are needed to determine how indoximod modulates the function of these cells within the tumor microenvironment and other disease contexts.
A deeper understanding of these pleiotropic effects will be critical for optimizing therapeutic strategies and identifying patient populations most likely to benefit from this compound.
Identification of Novel Biomarkers for Preclinical Response Prediction
A significant challenge in the clinical development of IDO pathway inhibitors has been the lack of reliable predictive biomarkers. To enhance the success of future clinical trials with this compound, robust preclinical research is required to identify biomarkers that can predict response.
Key areas for investigation include:
Kynurenine-to-Tryptophan Ratio: The ratio of kynurenine (B1673888) to tryptophan in plasma or tumor tissue is a direct indicator of IDO pathway activity. nih.gov Preclinical studies should systematically evaluate whether baseline or on-treatment changes in this ratio correlate with therapeutic response to this compound.
Gene Expression Signatures: Transcriptomic analysis of tumor and immune cells from preclinical models treated with this compound can identify gene expression signatures associated with sensitivity or resistance. aacrjournals.org This could lead to the development of multi-gene biomarker panels.
Immunometabolic Profiling: As our understanding of the interplay between metabolism and immunity grows, profiling the metabolic state of the TME in preclinical models could reveal novel biomarkers. This might include assessing the levels of other amino acids, metabolites, and the activity of key metabolic enzymes.
The following table summarizes potential biomarkers for investigation in preclinical models of this compound therapy:
| Biomarker Category | Specific Biomarkers | Rationale |
| IDO Pathway Activity | IDO1 protein expression, Kynurenine/Tryptophan ratio | Direct measure of target pathway activation. |
| Immune Infiltrate | CD8+ T cells, Regulatory T cells (Tregs), Myeloid-Derived Suppressor Cells (MDSCs) | Reflects the baseline immune status of the tumor microenvironment. |
| Immune Checkpoints | PD-L1 expression | Potential for synergistic effects with checkpoint inhibitors. |
| Genomic/Transcriptomic | RNA sequencing of tumor and immune cells | Identification of gene signatures associated with response. |
Exploration of this compound in Other Preclinical Immunological Diseases Beyond Oncology
The immunomodulatory properties of IDO pathway inhibitors suggest their potential therapeutic application in a range of immunological diseases beyond cancer. Preclinical investigation of this compound in models of autoimmune and inflammatory diseases is a promising future direction.
Potential areas of exploration include:
Rheumatoid Arthritis (RA): Preclinical models of RA, such as collagen-induced arthritis, are well-established for evaluating novel therapies. nih.gov Given that indoximod has been shown to limit autoimmune arthritis in preclinical models, further investigation into the efficacy of this compound in these models is warranted. nih.gov
Multiple Sclerosis (MS): The experimental autoimmune encephalomyelitis (EAE) model is a widely used preclinical model for MS. nih.gov The role of the IDO pathway in neuroinflammation is an active area of research, and the potential of this compound to modulate the autoimmune response in EAE should be investigated.
Inflammatory Bowel Disease (IBD): The IDO pathway is known to play a role in maintaining intestinal immune homeostasis. Preclinical models of colitis could be utilized to explore the therapeutic potential of this compound in IBD.
Other Autoimmune Conditions: The broad immunomodulatory effects of indoximod suggest that this compound could be explored in a variety of other autoimmune disease models, such as those for systemic lupus erythematosus and type 1 diabetes.
Optimization of Preclinical Combination Therapies Involving this compound
The future clinical success of this compound will likely depend on its use in combination with other therapeutic modalities. Extensive preclinical research is necessary to identify the most effective and synergistic combination strategies.
Key areas for optimization include:
Checkpoint Inhibitors: Preclinical studies have already shown the potential for synergy between indoximod and checkpoint inhibitors. nih.govresearchgate.net Further research should focus on optimizing the dosing and scheduling of this compound with various checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4) in different tumor models.
Chemotherapy: The combination of indoximod with chemotherapy has shown promise in preclinical models of breast and brain cancer. nih.govbmj.comnih.govpatsnap.comaacrjournals.org The ability of chemotherapy to induce immunogenic cell death may create a more favorable environment for the immunomodulatory effects of this compound. Different classes of chemotherapeutic agents should be tested in combination with this compound to identify the most potent pairings.
Radiotherapy: Radiotherapy can also induce an anti-tumor immune response. Combining this compound with radiation in preclinical models could enhance this effect and lead to improved tumor control.
Targeted Therapies: As our understanding of the molecular drivers of cancer deepens, combining this compound with targeted therapies directed at specific oncogenic pathways is a logical next step.
Novel Immunotherapies: The combination of this compound with other emerging immunotherapies, such as adoptive cell therapies (e.g., CAR-T cells) and cancer vaccines, should be explored in preclinical models.
Development of Next-Generation Prodrugs or Delivery Systems for IDO Pathway Modulators
While this compound represents a significant advancement in improving the oral bioavailability of indoximod, there is still room for innovation in the design of next-generation prodrugs and delivery systems for IDO pathway modulators.
Future research could focus on:
Novel Prodrug Moieties: Exploring different prodrug strategies to further enhance the pharmacokinetic properties of indoximod or other IDO pathway inhibitors. This could involve different cleavable linkers or targeting moieties.
Nanoparticle-Based Delivery Systems: Encapsulating IDO inhibitors in nanoparticles could improve their solubility, stability, and targeted delivery to the tumor microenvironment. nih.gov This approach could also allow for the co-delivery of other therapeutic agents.
Photoresponsive Prodrugs: The development of prodrugs that can be activated by light offers the potential for spatiotemporal control of drug release, which could minimize off-target effects and enhance therapeutic efficacy. bmj.com
Targeted Delivery Systems: Conjugating IDO inhibitors to antibodies or other ligands that bind to tumor-specific antigens could concentrate the drug at the tumor site, increasing its efficacy while reducing systemic toxicity.
Addressing Research Gaps in Understanding IDO2 and Dual IDO1/TDO Inhibition in Preclinical Models
The IDO pathway is comprised of three enzymes: IDO1, IDO2, and tryptophan 2,3-dioxygenase (TDO). While most research has focused on IDO1, the roles of IDO2 and TDO in tumor immunology are less well understood and represent significant research gaps.
Future preclinical research should aim to:
Elucidate the Function of IDO2: The precise biological function of IDO2 is still debated. nih.gov Some studies suggest it has a distinct signaling function and is the preferred target of D-1-methyl-tryptophan (a component of the racemic mixture from which indoximod is derived). aacrjournals.org Preclinical models, including IDO2 knockout mice, are crucial for dissecting the specific role of IDO2 in cancer and autoimmune diseases. frontiersin.org
Investigate the Role of TDO: TDO is another enzyme that catabolizes tryptophan and is expressed in various tumors. aacrjournals.orgnih.gov Its contribution to tumor-associated immune suppression, both independently and in concert with IDO1, needs to be further investigated in preclinical models.
Evaluate Dual IDO1/TDO Inhibitors: The expression of both IDO1 and TDO in some tumors suggests that dual inhibition may be a more effective therapeutic strategy than targeting IDO1 alone. bmj.comresearchgate.netnih.gov Preclinical studies are needed to evaluate the efficacy and safety of dual IDO1/TDO inhibitors in various cancer models and to determine if this approach can overcome resistance to IDO1-selective inhibitors.
Addressing these research gaps will provide a more complete understanding of the IDO pathway and pave the way for the development of more effective and targeted therapies, including the optimized use of this compound.
Q & A
Q. What is the molecular structure and metabolic pathway of NLG802?
this compound is a prodrug of Indoximod, designed to enhance oral bioavailability. Its molecular formula is C₂₀H₃₀ClN₃O₃ (molecular weight: 395.92), with modifications including carboxyl ethyl esterification and leucine-conjugated dipeptide . In vivo, this compound undergoes sequential hydrolysis: ethanol hydrolysis converts it to an intermediate (compound 18), followed by leucine hydrolysis to yield active Indoximod . Researchers should validate metabolic stability using liver microsomes or in vivo pharmacokinetic (PK) studies in preclinical models to confirm conversion rates.
Q. How does this compound improve pharmacokinetics compared to Indoximod?
In primate studies, this compound demonstrated 5× higher oral bioavailability, 2.9–5.2× greater AUC, and 3.6–6.1× higher Cmax than Indoximod . To replicate these findings, design cross-species PK studies with staggered dosing, plasma sampling, and LC-MS/MS analysis. Compare absorption rates, half-life, and metabolite conversion efficiency across species to identify interspecies variability .
Q. What experimental protocols are recommended for in vivo testing of this compound?
Use rodent or primate models to assess efficacy in cancer immunotherapy. Key steps:
- Dosing : Administer this compound orally (e.g., 50–200 mg/kg) with controls.
- Sampling : Collect blood at intervals (e.g., 0.5, 1, 2, 4, 8, 24h post-dose) to measure this compound and Indoximod levels .
- Tumor Metrics : Monitor tumor volume and immune cell infiltration (e.g., via flow cytometry for CD8+ T cells). Include statistical power analysis to determine sample size and mitigate variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models?
Discrepancies may arise from species-specific metabolism or tumor microenvironment differences. Apply a principal contradiction analysis :
- Identify the dominant factor (e.g., IDO1 expression levels in tumors vs. This compound conversion efficiency) influencing outcomes .
- Use multivariate regression to isolate variables (e.g., PK parameters, immune biomarkers) and prioritize hypotheses for validation .
- Conduct comparative studies using isogenic tumor models with controlled IDO1/TDO expression to decouple metabolic and immune effects .
Q. What methodological frameworks optimize this compound’s synthesis and formulation?
Follow the PICO framework for formulation studies:
- Population : this compound in lipid-based vs. polymer-based nanoparticles.
- Intervention : Solubility enhancement strategies (e.g., DMSO compatibility testing per USP guidelines).
- Comparison : Stability under 2–8°C vs. room temperature .
- Outcome : Bioavailability improvements quantified via AUC ratios. Use Design of Experiments (DoE) to test factors like pH, excipients, and storage conditions .
Q. How should researchers analyze conflicting data on this compound’s immune modulation?
Contradictory results (e.g., variable T-cell activation across studies) require:
- Source Analysis : Audit experimental conditions (e.g., dosing schedules, animal strain genetic backgrounds) .
- Error Propagation : Quantify uncertainties in metabolite quantification (e.g., ±15% CV in LC-MS/MS assays) and adjust statistical models .
- Triangulation : Cross-validate findings using orthogonal methods (e.g., RNA-seq for IDO1 pathway activity and ELISA for cytokine levels) .
Q. What strategies ensure reproducibility in this compound’s metabolic studies?
- Protocol Standardization : Detail hydrolysis conditions (e.g., buffer pH, enzyme concentrations) in supplementary materials .
- Data Transparency : Share raw LC-MS/MS spectra and PK curves in public repositories (e.g., Zenodo).
- Reagent Validation : Certify enzyme batches (e.g., carboxylesterase purity) via SDS-PAGE and activity assays .
Methodological Resources
- Literature Review : Use Google Scholar’s advanced search with terms like "this compound" AND ("pharmacokinetics" OR "IDO1 inhibitor") to filter by title/abstract (2015–2025) .
- Data Analysis : Apply mixed-effects models in R/Python to handle longitudinal PK/PD data, incorporating covariates like body weight and tumor burden .
- Ethical Compliance : Align animal studies with ARRIVE 2.0 guidelines for reporting in vivo experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
